

An In-depth Technical Guide to Ethyl 4-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-methylpiperidine-4-carboxylate

Cat. No.: B033826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 4-methylpiperidine-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in published literature, this document consolidates available information, including its chemical identifiers and properties. Furthermore, it presents a plausible synthetic route based on established organic chemistry principles, detailed hypothetical experimental protocols, and predicted spectral data. The guide also explores the broader significance of the 4,4-disubstituted piperidine scaffold in the development of therapeutic agents, highlighting the potential applications of this compound as a valuable building block in pharmaceutical research.

Chemical Identity and Properties

Ethyl 4-methylpiperidine-4-carboxylate is a derivative of piperidine featuring both a methyl and an ethyl carboxylate group at the C4 position. This quaternary center makes it a sterically defined and conformationally constrained building block. The compound is typically available as a hydrochloride salt.

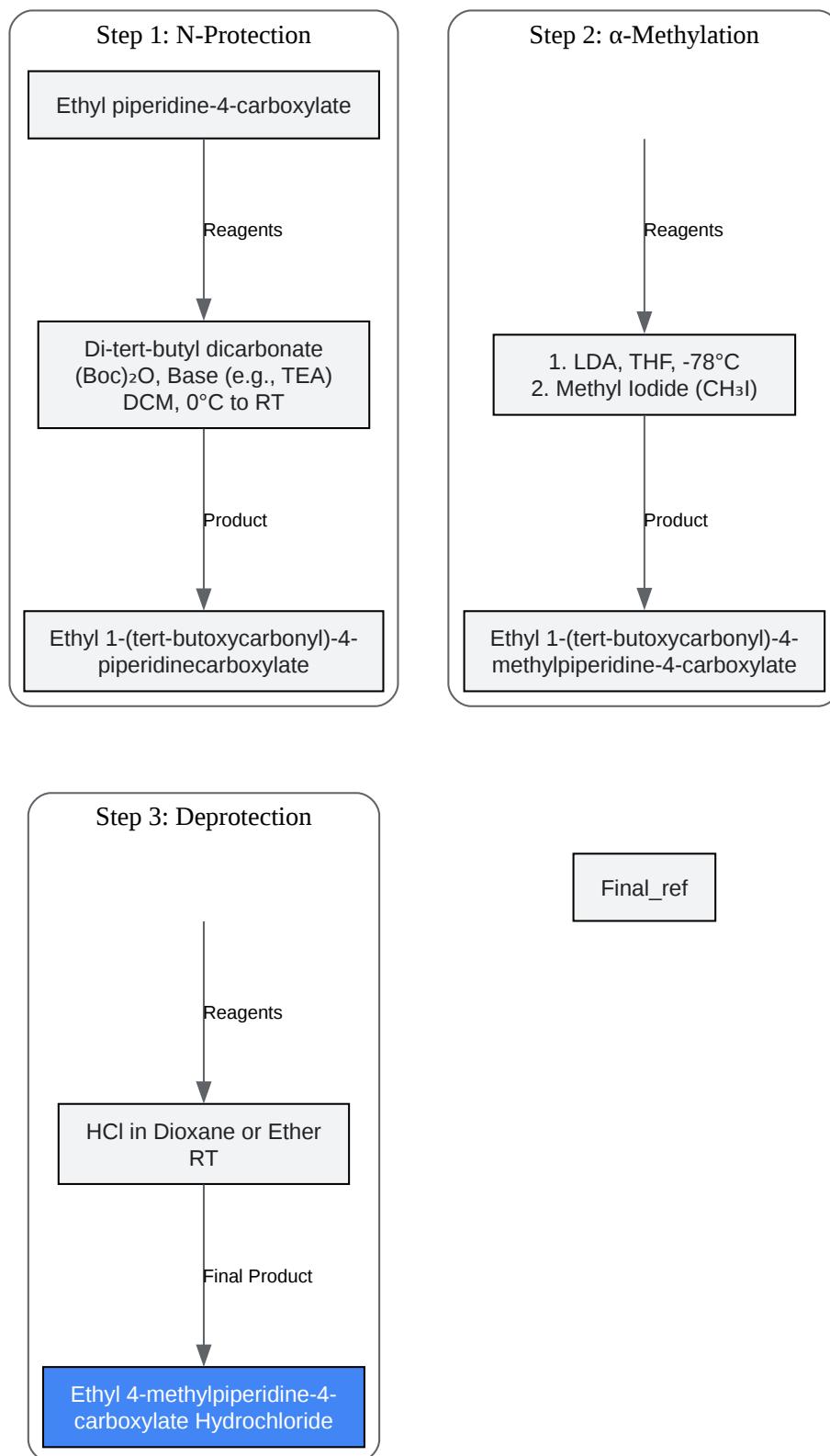
Key Identifiers and Chemical Properties

The primary identifier for the hydrochloride salt of this compound is CAS Number 225240-71-1.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source
IUPAC Name	ethyl 4-methylpiperidine-4-carboxylate hydrochloride	[2]
CAS Number	225240-71-1	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₈ ClNO ₂	[2] [3]
Molecular Weight	207.70 g/mol	[3] [4]
Physical Form	Solid	[3]
Purity	Typically ≥97%	[3]
InChI Key	ZRVPAAZDZYFQFB-UHFFFAOYSA-N	[2] [3]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Proposed Synthesis and Experimental Protocol


While a specific, peer-reviewed synthesis for **Ethyl 4-methylpiperidine-4-carboxylate** is not readily found in the literature, a plausible and logical synthetic route can be proposed. The following multi-step synthesis begins with the commercially available Ethyl piperidine-4-carboxylate and involves N-protection, α -methylation, and subsequent deprotection.

Proposed Synthetic Pathway

The proposed pathway involves three key steps:

- Protection: The secondary amine of the piperidine ring is protected, for example, as a tert-butoxycarbonyl (Boc) carbamate, to prevent N-alkylation in the subsequent step.
- α -Methylation: The α -carbon to the ester is deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) and then quenched with an electrophilic methyl source such as methyl iodide.

- Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product as its hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Ethyl 4-methylpiperidine-4-carboxylate HCl**.

Detailed Hypothetical Experimental Protocol

Disclaimer: This protocol is hypothetical and based on standard organic chemistry procedures. It should be fully optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

- To a solution of Ethyl piperidine-4-carboxylate (1 equiv.) and triethylamine (TEA, 1.5 equiv.) in dichloromethane (DCM, approx. 0.2 M) at 0°C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The resulting crude product, Ethyl N-Boc-piperidine-4-carboxylate, can often be used in the next step without further purification.[\[5\]](#)

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate

- Prepare a solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to diisopropylamine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., Argon).
- Add a solution of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equiv.) in anhydrous THF to the LDA solution at -78°C and stir for 1 hour to ensure complete enolate formation.

- Add methyl iodide (1.2 equiv.) to the reaction mixture and stir at -78°C for 2-4 hours.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of **Ethyl 4-methylpiperidine-4-carboxylate** Hydrochloride

- Dissolve the purified product from Step 2 (1 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
- Add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) (3-5 equiv.) at 0°C.
- Stir the mixture at room temperature for 2-6 hours. A precipitate should form.
- Monitor the reaction by TLC until the starting material is consumed.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield **Ethyl 4-methylpiperidine-4-carboxylate** hydrochloride.

Spectral Data Analysis (Predicted)

As experimental spectral data is not available in the reviewed literature, this section provides a prediction of the key signals expected in ¹H and ¹³C NMR spectra, which is crucial for characterization.

Predicted ¹H NMR (400 MHz, CDCl₃, Free Base):

- δ 4.15 (q, 2H): Quartet for the -O-CH₂- protons of the ethyl ester group.
- δ 3.0-2.8 (m, 4H): Multiplet corresponding to the axial and equatorial protons at C2 and C6 of the piperidine ring.
- δ 2.0-1.8 (m, 2H): Multiplet for the equatorial protons at C3 and C5.

- δ 1.6-1.4 (m, 2H): Multiplet for the axial protons at C3 and C5.
- δ 1.25 (s, 3H): Sharp singlet for the methyl group protons at C4.
- δ 1.20 (t, 3H): Triplet for the $-\text{CH}_3$ protons of the ethyl ester group.
- δ ~1.9 (br s, 1H): Broad singlet for the N-H proton (may exchange with D_2O).

Predicted ^{13}C NMR (100 MHz, CDCl_3 , Free Base):

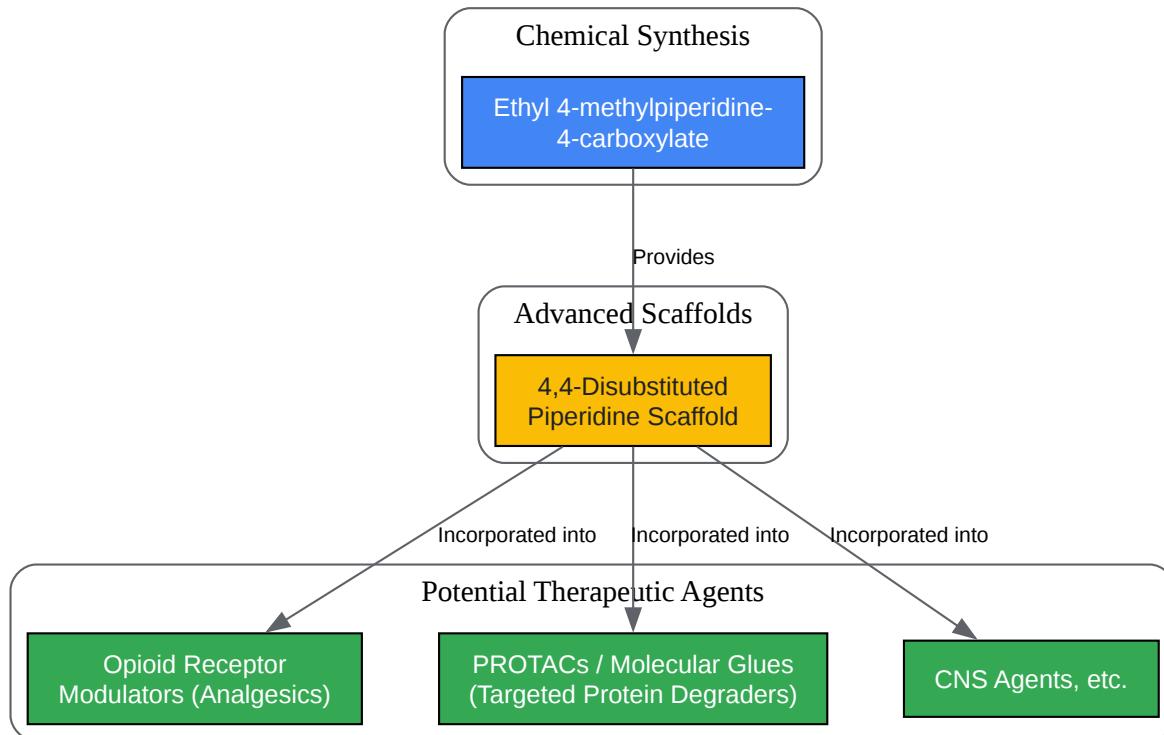
- δ ~175: Carbonyl carbon of the ester.
- δ ~60: $-\text{O}-\text{CH}_2$ carbon of the ethyl ester.
- δ ~45: C2 and C6 carbons of the piperidine ring.
- δ ~42: Quaternary C4 carbon.
- δ ~35: C3 and C5 carbons of the piperidine ring.
- δ ~25: Methyl carbon at C4.
- δ ~14: $-\text{CH}_3$ carbon of the ethyl ester.

Applications in Research and Drug Development

While specific biological activities of **Ethyl 4-methylpiperidine-4-carboxylate** have not been reported, the 4,4-disubstituted piperidine scaffold is a highly privileged structure in medicinal chemistry.^{[6][7]}

4.1. Role as a Pharmaceutical Building Block

The piperidine ring is a core component in numerous approved drugs, targeting a wide range of conditions.^[8] The 4,4-disubstitution pattern offers several advantages:


- Conformational Rigidity: It locks the chair conformation of the piperidine ring, reducing the entropic penalty upon binding to a biological target.

- **Avoidance of Metabolism:** The quaternary center at C4 blocks potential metabolic oxidation at that position, which can improve the pharmacokinetic profile of a drug candidate.
- **Vectorial Exit Points:** The two different substituents at C4 can be used to project vectors into different regions of a target's binding pocket, allowing for fine-tuning of potency and selectivity.

This structural motif is particularly prominent in the development of potent analgesics that target opioid receptors.[\[6\]](#)[\[9\]](#)

4.2. Potential in Protein Degradation

Some chemical suppliers categorize **Ethyl 4-methylpiperidine-4-carboxylate** as a "Protein Degrader Building Block".[\[4\]](#) This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the piperidine moiety could serve as part of a linker or as a component of the ligand that binds to an E3 ubiquitin ligase or the target protein.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the title compound as a precursor in drug discovery.

Safety and Handling

The hydrochloride salt of **Ethyl 4-methylpiperidine-4-carboxylate** is associated with the following GHS hazard statements.^[2] A full Safety Data Sheet (SDS) should be consulted before handling.

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

Ethyl 4-methylpiperidine-4-carboxylate is a valuable, albeit under-documented, chemical building block. Its structure, featuring a 4,4-disubstituted piperidine core, is highly relevant to modern drug discovery, particularly in the fields of analgesics and targeted protein degradation. While detailed experimental and application data remain sparse, the fundamental principles of organic synthesis and medicinal chemistry suggest its potential as a versatile intermediate for creating novel and complex molecular architectures. Further research into the synthesis and utility of this compound is warranted to fully exploit its potential in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride | 225240-71-1 [chemicalbook.com]
2. Ethyl 4-methylpiperidine-4-carboxylate hydrochloride | 225240-71-1 [sigmaaldrich.com]
3. Ethyl 4-methylpiperidine-4-carboxylate hydrochloride [cymitquimica.com]
4. calpaclab.com [calpaclab.com]
5. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 6. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-methylpiperidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033826#cas-number-for-ethyl-4-methylpiperidine-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com